N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC16336359
Molecular Formula: C18H19N5O3
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N5O3 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyltetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C18H19N5O3/c1-13-20-21-22-23(13)15-9-7-14(8-10-15)18(24)19-11-12-26-17-6-4-3-5-16(17)25-2/h3-10H,11-12H2,1-2H3,(H,19,24) |
| Standard InChI Key | LPPHOAFPYLYNDC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC=C3OC |
Introduction
N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound with a molecular formula of C18H19N5O3 and a molecular weight of approximately 353.4 g/mol . This compound features a unique combination of functional groups, including a methoxyphenoxy ether and a tetrazole ring, which are known for their diverse biological activities. The tetrazole moiety, in particular, is recognized for its potential in participating in nucleophilic substitutions and cycloadditions, contributing to the compound's chemical reactivity.
Synthesis and Chemical Reactivity
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not extensively documented, similar compounds often require precise reagents and conditions to ensure high yields and purity.
The chemical reactivity of this compound is influenced by the tetrazole ring, which can participate in nucleophilic substitutions and cycloadditions. The benzamide group may also undergo acylation and hydrolysis reactions, contributing to its potential interactions with various electrophiles due to the presence of nitrogen atoms in the tetrazole ring.
Research and Development
N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is primarily intended for research purposes within the fields of medicinal chemistry and pharmacology. Its unique structure renders it useful in studies aimed at discovering new therapeutic agents or understanding specific biochemical pathways. Additionally, compounds like this may serve as lead structures for drug development targeting various diseases.
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